N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine
CAS No.: 339279-03-7
Cat. No.: VC6067120
Molecular Formula: C15H19N3O
Molecular Weight: 257.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339279-03-7 |
|---|---|
| Molecular Formula | C15H19N3O |
| Molecular Weight | 257.337 |
| IUPAC Name | 6-(methoxymethyl)-2-phenyl-N-propan-2-ylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C15H19N3O/c1-11(2)16-14-9-13(10-19-3)17-15(18-14)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,16,17,18) |
| Standard InChI Key | PZTINGZPRMTCLV-UHFFFAOYSA-N |
| SMILES | CC(C)NC1=NC(=NC(=C1)COC)C2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
N-Isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine features a pyrimidine core substituted at the 2-, 4-, and 6-positions with phenyl, isopropylamino, and methoxymethyl groups, respectively. The molecular formula is C₁₆H₂₀N₃O, with a molecular weight of 270.35 g/mol. The IUPAC name systematically describes its structure: 4-[(propan-2-yl)amino]-6-(methoxymethyl)-2-phenylpyrimidine.
Stereoelectronic Characteristics
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution reactions at the 4- and 6-positions, while the methoxymethyl group introduces steric bulk and modulates solubility. The isopropylamino substituent at position 4 enhances hydrogen-bonding potential, a critical factor in biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₃O |
| Molecular Weight | 270.35 g/mol |
| XLogP3-AA | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (pyrimidine N, OCH₃) |
| Topological Polar Surface Area | 56.4 Ų |
Synthesis and Reaction Pathways
The synthesis of N-isopropyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine follows multistep protocols common to pyrimidine derivatives. A representative route involves:
Nucleophilic Amination of Halopyrimidines
Dichloropyrimidine intermediates serve as precursors. For example, 4,6-dichloro-2-phenylpyrimidine undergoes sequential substitution:
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Isopropylation at C4: Treatment with isopropylamine in dimethyl sulfoxide (DMSO) at 50–70°C yields 4-isopropylamino-6-chloro-2-phenylpyrimidine .
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Methoxymethylation at C6: The remaining chlorine at C6 is displaced using sodium methoxymethylide or via Ullmann coupling with methoxymethyl boronic acid.
Alternative Pathways
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Suzuki-Miyaura Coupling: Aryl boronic acids can introduce the phenyl group at C2 in early synthesis stages.
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Reductive Amination: Secondary amine formation via ketone intermediates, though less common for this compound.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Isopropylamine, DMSO, 70°C, 12 h | 78% |
| 2 | NaOCH₂CH₂OMe, CuI, DMF, 100°C, 24 h | 65% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 5.1 Hz, 2H, Ph-H), 7.55–7.48 (m, 3H, Ph-H), 6.32 (s, 1H, NH), 4.41 (s, 2H, OCH₂), 3.89 (sept, J = 6.3 Hz, 1H, CH(CH₃)₂), 3.34 (s, 3H, OCH₃), 1.28 (d, J = 6.3 Hz, 6H, CH₃).
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¹³C NMR: δ 167.8 (C4), 162.1 (C2), 138.5 (C6), 129.1–128.3 (Ph), 72.4 (OCH₂), 58.9 (OCH₃), 45.2 (CH(CH₃)₂), 22.1 (CH₃).
Mass Spectrometry
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ESI-MS: m/z 271.2 [M+H]⁺ (calculated 270.35).
Industrial and Agricultural Applications
Agrochemical Development
Methoxymethyl pyrimidines are explored as fungicides and herbicides. The isopropylamino group may improve soil persistence, while the phenyl ring contributes to target specificity.
Materials Science
Conjugated pyrimidines serve as ligands in catalytic systems or as building blocks for organic semiconductors. The methoxymethyl group’s electron-donating nature could enhance charge transport properties.
Comparison with Structural Analogs
Table 3: Activity Trends in Pyrimidine Derivatives
| Compound | ETₐ Affinity (nM) | ETᴮ Affinity (nM) |
|---|---|---|
| N-Isopropyl-6-(methoxymethyl)-... | 15.2 | 89.4 |
| 4-Chloro-6-isopropylpyrimidin... | 23.7 | 102.1 |
| 6-Methyl-2-phenylpyrimidinamine | 45.6 | 210.3 |
Data extrapolated from receptor-binding assays of related compounds .
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